molecular formula C14H21NO2 B3253342 4-(2-Piperidinylethoxy)benzyl alcohol CAS No. 223251-13-6

4-(2-Piperidinylethoxy)benzyl alcohol

Cat. No.: B3253342
CAS No.: 223251-13-6
M. Wt: 235.32 g/mol
InChI Key: QBXGBNZCIAVBCA-UHFFFAOYSA-N
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Description

4-(2-Piperidinylethoxy)benzyl alcohol is a benzyl alcohol derivative featuring a piperidinylethoxy substituent at the para position of the benzene ring. This compound is structurally significant due to its role as a key intermediate or pharmacophore in medicinal chemistry. For example, it is incorporated into 1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (MPP), a selective androgen receptor (AR) antagonist used in biochemical studies . The piperidinylethoxy group enhances molecular interactions with receptor sites, influencing binding affinity and selectivity.

Properties

IUPAC Name

[4-(2-piperidin-1-ylethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,16H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXGBNZCIAVBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Piperidinylethoxy)benzyl alcohol is an organic compound with notable potential in medicinal chemistry and neuropharmacology. Its unique structure, featuring a benzyl alcohol moiety substituted with a piperidine-derived ethoxy group, suggests various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molar Mass : Approximately 235.31 g/mol
  • Structure : The compound consists of a benzyl alcohol core with a piperidine ring attached via an ethoxy group at the para position.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realm of neuropharmacology. Preliminary studies suggest potential interactions with neurotransmitter systems, which may contribute to its pharmacological effects.

Key Biological Activities:

  • Neuropharmacological Effects : Similarity to known psychoactive compounds suggests potential modulation of neurotransmitter systems.
  • Antioxidant Properties : Some studies indicate that structural analogs exhibit antioxidant activity, which could be beneficial in neuroprotection.
  • Potential Antimicrobial Activity : Research into related compounds suggests possible antimicrobial properties.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it may interact with various receptors and enzymes involved in neurotransmission and oxidative stress responses.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzyl Alcohol Moiety : Starting from commercially available benzyl derivatives.
  • Piperidine Substitution : Introducing the piperidine-derived ethoxy group through nucleophilic substitution reactions.
  • Purification : Using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its unique features:

Compound NameStructure SimilarityUnique Features
4-Hydroxybenzyl AlcoholHydroxyl group at para positionExhibits antioxidant properties
2-(2-Piperidinylethoxy)phenolPiperidine ring attached to phenolPotential use in neuroprotective applications
N,N-Dimethyl-2-(4-hydroxyphenyl)ethanamineDimethylamino group instead of piperidineKnown for stimulant effects
1-(4-Hydroxyphenyl)-2-pyrrolidinonePyrrolidine ring instead of piperidineExhibits analgesic properties

Case Studies and Research Findings

  • Neuropharmacology Investigation : In a study examining the effects of related compounds on dopaminergic and serotonergic systems, it was found that modifications similar to those in this compound can enhance neuroprotective effects (source needed).
  • Antioxidant Activity Assessment : A comparative study showed that compounds with similar structures exhibited significant antioxidant activity, suggesting that this compound may also provide protective effects against oxidative stress (source needed).
  • Toxicological Studies : Investigations into the toxicity profile of benzyl alcohol derivatives indicated that while some compounds exhibit low toxicity at therapeutic doses, further studies are required to fully understand the safety profile of this compound (source needed).

Comparison with Similar Compounds

Comparison with Similar Benzyl Alcohol Derivatives

Benzyl alcohol derivatives vary in substituents, which critically impact their chemical reactivity, biological activity, and physicochemical properties. Below is a systematic comparison:

Structural and Reactivity Comparisons

Substituents on benzyl alcohols influence oxidation efficiency to benzaldehydes. Studies using Pt@CHs catalysts under oxygen at 80°C reveal the following trends:

Compound Substituent Oxidation Yield Key Observation
Benzyl alcohol -H 99% Baseline high yield
4-(Dimethylamino)benzyl alcohol -N(CH₃)₂ 80% Electron-donating groups reduce yield
4-Methoxybenzyl alcohol -OCH₃ ~95% Moderate steric hindrance tolerated
4-Methylbenzyl alcohol -CH₃ ~95% Electron-donating groups enhance yield
4-(Trifluoromethyl)benzyl alcohol -CF₃ ~99% Electron-withdrawing groups compatible
(4-Methylthiophenyl)methanol -SMe Reduced efficiency Steric bulk decreases reactivity

Key Findings :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) generally support high oxidation yields (~95–99%) due to favorable electronic effects .
  • Bulky substituents (e.g., -SMe) reduce catalytic efficiency by limiting molecular mobility on the catalyst surface .
  • The piperidinylethoxy group in 4-(2-Piperidinylethoxy)benzyl alcohol introduces steric and electronic complexity, though its oxidation behavior under similar conditions remains unstudied.

Key Insights :

  • The piperidinylethoxy group confers receptor antagonism, likely through π-π stacking and hydrogen bonding with AR .
  • Simpler derivatives (e.g., 4-hydroxybenzyl alcohol) exhibit neuroprotection, highlighting the role of hydroxyl groups in antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Piperidinylethoxy)benzyl alcohol
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4-(2-Piperidinylethoxy)benzyl alcohol

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